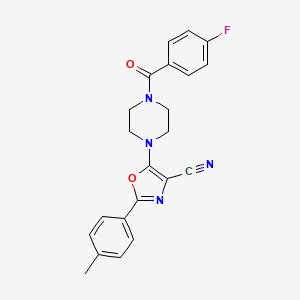

3,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide" is a chemically synthesized molecule that may share structural similarities with various benzamide derivatives. These derivatives often exhibit a range of biological activities and can be used as precursors in the synthesis of pharmaceuticals. The presence of chloro, methoxy, and nitro substituents on the benzamide scaffold suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized and evaluated for biological activities. For instance, a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for antidiabetic potential, indicating that the synthesis of such compounds is feasible and of interest for medicinal chemistry applications .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, the molecular structure of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, was characterized using X-ray powder diffractometry and IR spectroscopy, which provided insights into the polymorphism and stability of the compound . These techniques could similarly be applied to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents attached to the benzene ring. The presence of electron-withdrawing groups such as chloro and nitro can make the benzamide more susceptible to nucleophilic attack. Additionally, the methoxy group can influence the electronic properties of the molecule, potentially affecting its reactivity in various chemical reactions. Theoretical calculations, such as those performed using density functional theory (DFT), can predict the chemical reactivity and molecular electrostatic potential of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including melting points, solubility, and stability, can be characterized using thermal analysis and spectroscopic methods. For instance, different polymorphs of a related compound exhibited distinct thermal behaviors, with one form being more thermodynamically stable than the other . Quantitative analysis of similar compounds in biological matrices, such as mouse plasma and whole blood, has been performed using liquid chromatography-tandem mass spectrometry, which could also be applicable for studying the pharmacokinetics of "this compound" .

Scientific Research Applications

Synthesis and Corrosion Inhibition

- Corrosion Inhibition of Mild Steel : Benzamide derivatives, including compounds similar to 3,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide, have been studied for their ability to inhibit corrosion in mild steel. These compounds, particularly those with methoxy substituents, demonstrated enhanced efficiency in protecting steel against acidic corrosion. Electrochemical and surface analyses indicated that these benzamides effectively adsorb on metal surfaces, creating a barrier against corrosive dissolution (Mishra et al., 2018).

Pharmaceutical Synthesis

- Synthesis of Gefitinib : Benzamide derivatives, closely related to this compound, have been used in the synthesis of Gefitinib, a drug used in cancer treatment. These compounds play a crucial role in the multi-step synthesis process of such pharmaceuticals (Jin et al., 2005).

Protective Group Chemistry

- Amidine Protection in Solution Phase Library Synthesis : The application of benzamide derivatives in the protection of amidinonaphthol for solution phase library synthesis has been demonstrated. This indicates the utility of benzamide compounds in complex organic syntheses, where they serve as protective groups to facilitate specific reactions (Bailey et al., 1999).

Anticancer Research

- Cytotoxicity Against Cancer Cell Lines : Certain benzamide derivatives, similar to this compound, have been explored for their cytotoxic effects against various cancer cell lines. These compounds have shown significant cytotoxicity, indicating potential as anticancer agents (Hour et al., 2007).

Enzyme Inhibition Studies

- Pharmacological Activities : Studies on N-(3-hydroxyphenyl)benzamide and its derivatives demonstrate enzyme inhibition activities against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. This suggests potential medicinal applications for benzamide compounds in treating diseases where these enzymes are implicated (Abbasi et al., 2014).

Structural and Molecular Studies

- Molecular Structural Analysis : The structure of a novel benzamide compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. This type of structural analysis is crucial for understanding the properties and potential applications of benzamide derivatives (Demir et al., 2015).

properties

IUPAC Name |

3,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4/c1-22-13-3-2-11(18(20)21)7-12(13)17-14(19)8-4-9(15)6-10(16)5-8/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDBYUPAOBBOIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)